Ethyl 4-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate
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Overview
Description
Ethyl 4-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate is a useful research compound. Its molecular formula is C22H22FN3O5S and its molecular weight is 459.49. The purity is usually 95%.
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Scientific Research Applications
Spiropiperidines as NK2 Receptor Antagonists
Spiropiperidines, including those with structures similar to Ethyl 4-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate, have been synthesized and evaluated for their affinity towards the tachykinin NK2 receptor. These compounds, such as the spirooxazolidinone and imidazolidinone derivatives, have demonstrated potent NK2 receptor antagonist activity in guinea pig trachea and have shown selectivity for NK2 receptors over NK1. They have also been effective in inhibiting NK2 receptor agonist-induced bronchoconstriction in guinea pigs, indicating their potential therapeutic application in respiratory conditions (Smith et al., 1995).
Synthesis and Anticancer Activity
This compound-like compounds, particularly those incorporating the 1,2,4-triazole moiety, have been synthesized and evaluated for their anticancer activity. A novel series of naproxen derivatives has shown in vitro anticancer activity against various human prostate cancer cell lines, indicating the relevance of these compounds in the development of new anticancer agents (Han et al., 2018).
Antimicrobial and Antifungal Applications
Compounds structurally related to this compound, especially those containing sulphur and 1,2,4-triazole derivatives, have been synthesized and characterized for their pharmacological activities. These compounds have shown moderate to significant antimicrobial and antifungal activities, suggesting their potential as antimicrobial agents in medical and agricultural applications (Rao et al., 2014).
Mechanism of Action
Target of Action
The compound “Ethyl 4-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate” is a complex organic molecule that contains several functional groups and rings, including a triazaspiro[4.5]decane ring and a benzoate group. Compounds with similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor sites .
Biochemical Pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Based on the biological activities of similar compounds, it could potentially have a range of effects depending on its targets and mode of action .
Properties
IUPAC Name |
ethyl 4-[[3-(3-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]sulfonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O5S/c1-2-31-21(28)15-6-8-18(9-7-15)32(29,30)26-12-10-22(11-13-26)24-19(20(27)25-22)16-4-3-5-17(23)14-16/h3-9,14H,2,10-13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCHLICBCMLVFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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